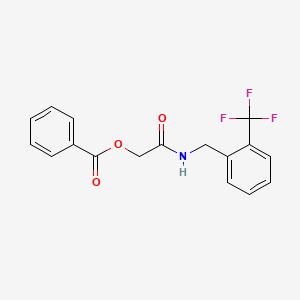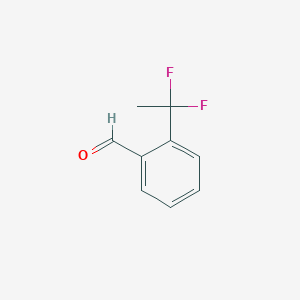
2-(1,1-Difluoroethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a benzaldehyde group substituted with a 1,1-difluoroethyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)benzaldehyde typically involves the introduction of the difluoroethyl group to the benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,1-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products:
Oxidation: 2-(1,1-Difluoroethyl)benzoic acid.
Reduction: 2-(1,1-Difluoroethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(1-hydroxyethyl)benzaldehyde or 2-(1-aminoethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of the effects of difluoroethyl substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics to the final products.
Mecanismo De Acción
The mechanism by which 2-(1,1-Difluoroethyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of the difluoroethyl group can influence the electron density of the benzaldehyde ring, affecting its reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the difluoroethyl group, making it less reactive in certain substitution reactions.
2-(1,1-Difluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-(1,1-Difluoroethyl)benzyl alcohol:
Uniqueness: 2-(1,1-Difluoroethyl)benzaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine substitution on chemical and biological properties.
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKIXYCJRKFXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![(4aR,5R,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2484607.png)
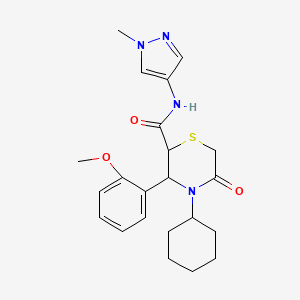
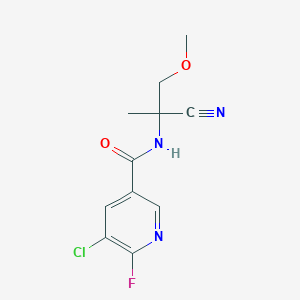
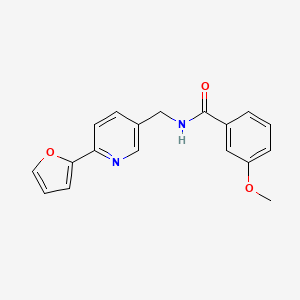

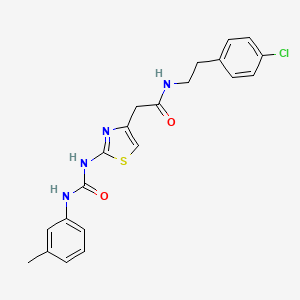
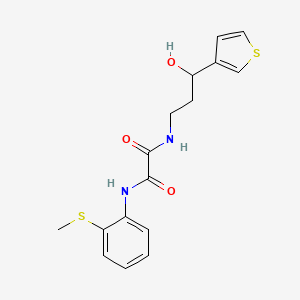
![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2484623.png)
![N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2484624.png)
